molecular formula C9H11BrFNO B7900651 3-(4-Bromo-3-fluorophenoxy)propan-1-amine

3-(4-Bromo-3-fluorophenoxy)propan-1-amine

Cat. No.: B7900651
M. Wt: 248.09 g/mol
InChI Key: HRWBWUAAMUMDLP-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenoxy)propan-1-amine (CAS 1512256-99-3) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 11 BrFNO and a molecular weight of 248.09 , features a phenoxy backbone substituted with bromo and fluoro groups, linked to a terminal amine via a flexible propyl chain. This structure makes it a valuable intermediate for the synthesis of more complex molecules. Its amine group is a key handle for forming amide bonds or generating salts, facilitating its incorporation into larger compound libraries for biological screening . Researchers utilize this compound in the design and development of novel molecules with potential pharmacological activities. It is offered with a guaranteed purity of 98% . This product is intended for research purposes and laboratory use only. It is not labeled or approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-3-fluorophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWBWUAAMUMDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 4 Bromo 3 Fluorophenoxy Propan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 3-(4-bromo-3-fluorophenoxy)propan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus susceptible to reactions with electrophiles. N-alkylation involves the reaction of the amine with alkyl halides or other alkylating agents to form secondary or tertiary amines. The reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the reaction with an alkyl bromide would yield the corresponding N-alkylated product. To control the degree of alkylation and avoid the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts, reductive amination is often a preferred method. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

N-acylation is another fundamental transformation of the primary amine, reacting with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is generally high-yielding and can be used to introduce a wide array of functionalities. The resulting amide bond is a common feature in many biologically active molecules.

Reaction TypeReagent ClassProduct TypeGeneral Conditions
N-AlkylationAlkyl HalidesSecondary/Tertiary AminesBasic conditions, polar solvent
N-AcylationAcyl ChloridesAmidesBasic conditions, aprotic solvent
Reductive AminationAldehydes/KetonesSecondary/Tertiary AminesReducing agent (e.g., NaBH₃CN)

Formation of Imines and Heterocycles

The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reversible reaction is often catalyzed by acid or base and typically requires the removal of water to drive the equilibrium towards the product. Imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or reacted with various nucleophiles.

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive aryl bromide, makes it a potential precursor for the synthesis of heterocycles . For example, intramolecular cyclization reactions could be envisioned, although this would likely require prior modification of the molecule to introduce a suitable reacting partner. More commonly, the amine functionality can be used to build heterocyclic rings by reacting with appropriate bifunctional electrophiles.

Salt Formation and Covalent Modifications

As a basic compound, this compound readily reacts with acids to form ammonium salts . This property is often exploited in the purification of amines and is relevant in pharmaceutical applications where salt forms can improve solubility and stability.

Beyond simple salt formation, the primary amine can undergo a variety of other covalent modifications . For instance, it can react with isocyanates to form ureas or with isothiocyanates to form thioureas. These reactions are typically efficient and lead to products with distinct chemical properties and potential biological activities.

Reactivity of the Bromo-Substituted Aryl Moiety

The bromo- and fluoro-substituted phenyl ring of this compound provides a handle for modifying the aromatic core of the molecule, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, nucleophilic aromatic substitution (SNA r) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. The fluorine atom, being more electronegative than bromine, can activate the ring towards nucleophilic attack, although the bromo-substituent itself is not a strong activating group. The position of the substituents is crucial for the feasibility of SNAr reactions.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling , which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is a powerful tool for forming carbon-carbon bonds. This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the bromine atom, offering a straightforward method for the synthesis of a diverse library of derivatives.

The general scheme for a Suzuki-Miyaura coupling involving this compound would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and would need to be optimized for this specific substrate.

Coupling PartnerCatalyst SystemProduct TypeKey Features
Arylboronic acidPd(PPh₃)₄ / BaseBiaryl derivativeForms a new C(sp²)-C(sp²) bond
Alkylboronic acidPd catalyst with specific ligands / BaseAlkyl-aryl derivativeForms a new C(sp²)-C(sp³) bond
Vinylboronic acidPd catalyst / BaseStyrenyl derivativeForms a new C(sp²)-C(sp²) bond with a double bond

Formation of Organometallic Reagents

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for the formation of organometallic reagents, such as Grignard and organolithium species. These intermediates are powerful tools in synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The direct reaction of the aryl bromide with magnesium metal would form the corresponding Grignard reagent, Aryl-MgBr. Similarly, reaction with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, via lithium-halogen exchange would yield the aryllithium species, Aryl-Li. However, a significant challenge in the formation of these reagents from the parent molecule is the presence of the primary amine (-NH₂) group. The amine protons are acidic enough to quench the highly basic organometallic species as it is formed. libretexts.org

To circumvent this issue, protection of the amine functionality is a prerequisite. The primary amine can be converted into a non-acidic group, such as a bis(trimethylsilyl)amine or a tert-butoxycarbonyl (Boc) protected amine. Once protected, the organometallic reagent can be formed successfully. The choice of solvent is also critical; while diethyl ether is common for Grignard reactions, tetrahydrofuran (THF) is often superior for less reactive aryl bromides and is necessary for lithium-halogen exchange reactions. orgsyn.orglibretexts.org

Table 1: Common Protecting Groups for Amines in Organometallic Chemistry
Protecting GroupAbbreviationTypical Reagents for ProtectionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)
Bis(trimethylsilyl)(TMS)₂Chlorotrimethylsilane (TMSCl)Mild acid or fluoride source (e.g., TBAF)

Reactivity of the Fluoro-Substituted Aryl Moiety

The substituted aromatic ring offers two key avenues for derivatization: directed ortho-metalation, which leverages the existing substituents to guide deprotonation, and carbon-fluorine bond activation, a more challenging but increasingly important transformation.

Directed ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgchem-station.com The DMG coordinates to the lithium cation, positioning the base to abstract a nearby proton. wikipedia.orguwindsor.ca

In this compound (after N-protection), two potential DMGs are present: the ether oxygen and the protected amino group on the side chain. The relative directing ability of these groups, along with the electronic influence of the fluorine and bromine atoms, will determine the site of lithiation. The ether oxygen is a moderately effective DMG, while N-alkyl or N-acyl groups are generally stronger. Given the 1,3-relationship between the ether and the side chain, they could potentially cooperate to direct metalation to the C5 position. However, the fluorine atom, being a moderate DMG itself, could direct lithiation to the C2 position. Competition experiments on analogous systems would be necessary to definitively establish the regiochemical outcome.

Table 2: Relative Directing Ability of Common Directing Metalation Groups (DMGs)
Directing AbilityFunctional Group (DMG)
Strong-CONR₂, -SO₂NR₂, -O(CONR₂)
Moderate-OCH₃, -F, -NR₂
Weak-Cl, -CH₂NR₂

Potential for Carbon-Fluorine Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic synthesis. mdpi.com However, recent advances have demonstrated that transition-metal complexes, particularly those of nickel and palladium, can mediate the cleavage of C–F bonds, enabling cross-coupling and other transformations. mdpi.comnih.gov

The C–F bond in this compound is a potential target for such studies. Its reactivity would be influenced by the electronic environment of the aromatic ring. The presence of the electron-donating ether group and the electron-withdrawing bromine atom modifies the electronic character of the C-F bond. Research in this area could involve stoichiometric or catalytic reactions with low-valent metal complexes to achieve defluorinative functionalization, providing a route to compounds that would be difficult to access through traditional nucleophilic aromatic substitution pathways. digitellinc.comnih.govacs.org

Oxidative and Reductive Transformations

Oxidation of the Amine Functionality

The primary amine of this compound is susceptible to oxidation by various reagents. The outcome of the oxidation depends heavily on the specific oxidant and reaction conditions used. libretexts.org Strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can oxidize primary amines to the corresponding nitro compounds (-NO₂). libretexts.org Milder or more specialized oxidation systems can yield other functional groups. For instance, flavoprotein-based enzyme systems can catalyze amine oxidation. nih.gov The oxidation of primary amines can sometimes lead to the formation of imines or nitriles under specific catalytic conditions, often employing transition metals and a terminal oxidant like molecular oxygen. researchgate.net

Table 3: Common Reagents for the Oxidation of Primary Amines
Oxidizing Agent/SystemTypical Product from Primary Amine
Peroxyacids (m-CPBA, H₂O₂)Nitroalkane
Potassium permanganate (KMnO₄)Variable (can lead to cleavage)
Copper/O₂/LigandNitrile
Manganese dioxide (MnO₂)Imine (if α-hydrogens are present)

Reduction of Aromatic Ring or Substituents

Reductive transformations of this compound can selectively target the aryl bromide. Catalytic hydrogenation is a highly effective method for reductive dehalogenation. Specifically, the carbon-bromine bond can be cleaved selectively over the more robust carbon-fluorine bond. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.orgresearchwithrutgers.com This selective debromination provides a direct route to the corresponding 3-(3-fluorophenoxy)propan-1-amine, a valuable synthetic intermediate. The reaction conditions are generally mild and tolerate a wide range of other functional groups, making it a highly useful transformation. organic-chemistry.orgresearchgate.net Reduction of the aromatic ring itself, for instance via a Birch reduction, would require much harsher conditions (dissolving metal in liquid ammonia) and would likely affect the other functional groups present.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(4-Bromo-3-fluorophenoxy)propan-1-amine, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons on the substituted benzene ring and the aliphatic protons of the propan-1-amine side chain. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and ether linkages.

The expected signals would include:

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (multiplicity) will be determined by their positions relative to the bromo, fluoro, and phenoxy substituents. The proton ortho to the fluorine atom is expected to show coupling to ¹⁹F.

Aliphatic Protons: The protons of the propan-1-amine chain (-O-CH₂-CH₂-CH₂-NH₂) will appear in the upfield region of the spectrum. The methylene group adjacent to the oxygen (-O-CH₂) would be the most deshielded of the aliphatic protons, appearing at a higher chemical shift (around δ 4.0-4.2 ppm) as a triplet. The methylene group adjacent to the amine (-CH₂-NH₂) would appear further upfield (around δ 2.8-3.0 ppm), also as a triplet. The central methylene group (-CH₂-) would likely appear as a multiplet (quintet) around δ 1.9-2.1 ppm. The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H~6.8 - 7.5Multiplets (m) / Doublets of doublets (dd)
-O-CH₂ -~4.1Triplet (t)
-CH₂-CH₂ -CH₂-~2.0Quintet (quin)
-CH₂ -NH₂~2.9Triplet (t)
-NH₂ VariableBroad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The expected signals would include:

Aromatic Carbons: Six signals are anticipated in the aromatic region (typically δ 100-160 ppm). The carbon atoms directly attached to the electronegative fluorine, bromine, and oxygen atoms will have their chemical shifts significantly influenced. The C-F and C-Br bonds will result in characteristic chemical shifts, with the C-F bond also potentially showing coupling in the ¹³C spectrum.

Aliphatic Carbons: Three signals corresponding to the three carbon atoms of the propan-1-amine chain are expected in the upfield region. The carbon atom of the methylene group attached to the phenoxy oxygen (-O-C H₂) would be the most deshielded (around δ 65-70 ppm). The carbon adjacent to the amine group (-C H₂-NH₂) would appear around δ 40-45 ppm, and the central carbon (-CH₂-C H₂-CH₂-) would be the most shielded, appearing at the lowest chemical shift (around δ 30-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (C-O)~155-160
Aromatic C (C-F)~150-155 (with C-F coupling)
Aromatic C (C-Br)~110-115
Aromatic C-H~105-130
-O-C H₂-~68
-C H₂-NH₂~41
-CH₂-C H₂-CH₂-~32

To further confirm the structure, various heteronuclear NMR experiments are employed.

¹⁹F NMR Spectroscopy: Since the molecule contains a fluorine atom, ¹⁹F NMR spectroscopy would be highly informative. A single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This technique is extremely sensitive to the chemical environment and can be a powerful tool for confirming the presence and position of the fluorine substituent.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, confirming the C-H connectivities within the aromatic ring and the aliphatic chain.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound (molecular formula C₉H₁₂BrFNO), the high-resolution mass spectrum would be expected to show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two major peaks separated by two mass units, which is a definitive indicator for the presence of a single bromine atom. The exact mass measurement of these ions allows for the unambiguous confirmation of the elemental formula.

Table 3: Predicted High-Resolution Mass Data for the [M+H]⁺ Ion of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass
[C₉H₁₃⁷⁹BrFNO]⁺⁷⁹Br248.0186
[C₉H₁₃⁸¹BrFNO]⁺⁸¹Br250.0165

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of protonated this compound would likely be dominated by cleavages of the bonds in the propan-1-amine side chain.

Key expected fragmentation pathways include:

Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.

Cleavage of the Propoxy Chain: Scission at the ether bond or at C-C bonds within the propyl chain can lead to characteristic fragment ions. For example, loss of the aminopropyl group or cleavage to form an ion corresponding to the 4-bromo-3-fluorophenoxy moiety would be plausible.

Loss of Ammonia (B1221849): A neutral loss of ammonia (NH₃) from the parent ion is also a possible fragmentation pathway.

Table 4: Plausible Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

Fragment Ion (m/z)Plausible Structure / Neutral Loss
VariesLoss of NH₃
VariesCleavage of the C-C bonds in the propyl chain
VariesIon corresponding to the 4-bromo-3-fluorophenol (B54050) moiety
30.03[CH₂NH₂]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques provide key information about its structural features.

The primary amine (-NH₂) group is a key functional group in this molecule. In IR spectroscopy, primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration. The presence of two distinct peaks in this region is a strong indicator of the -NH₂ group. Additionally, the N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. A broad band associated with N-H wagging may also be observed between 910 and 665 cm⁻¹.

The aromatic ring of this compound also gives rise to characteristic vibrational bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (bromo and fluoro groups) will influence the exact position and intensity of these peaks.

The ether linkage (C-O-C) in the molecule is characterized by its stretching vibrations. Aromatic ethers typically show a strong, characteristic C-O stretching band in the region of 1270-1230 cm⁻¹ for the aryl-O stretch and around 1075-1020 cm⁻¹ for the alkyl-O stretch.

The presence of carbon-halogen bonds also results in specific vibrational frequencies. The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ range, while the C-Br stretching vibration appears at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and O-H stretches are often strong in IR, C=C and C-C bonds of the aromatic ring, which are more polarizable, tend to produce strong signals in Raman spectra. The symmetric vibrations of the molecule are particularly Raman active.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity
Primary Amine (-NH₂)Asymmetric N-H Stretch3400 - 3300Medium
Symmetric N-H Stretch3330 - 3250Medium
N-H Bend (Scissoring)1650 - 1580Weak
N-H Wag910 - 665Medium-Strong
Aromatic RingC-H Stretch> 3000Strong
C=C Stretch1600 - 1450Strong
Ether (-O-)Aryl-O Stretch1270 - 1230Medium
Alkyl-O Stretch1075 - 1020Medium
HalogensC-F Stretch1400 - 1000Medium
C-Br Stretch600 - 500Strong
Alkyl Chain (-CH₂-)C-H Stretch2960 - 2850Strong
C-H Bend1470 - 1450Medium

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of similar small molecules suggests that the amine group would be a prime site for hydrogen bonding, acting as a hydrogen bond donor. The ether oxygen and the fluorine atom could act as hydrogen bond acceptors. The bulky bromine atom would influence the crystal packing through steric effects and potential halogen bonding interactions.

Chromatographic Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities. The development of robust chromatographic methods is a critical aspect of quality control.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically developed for such analyses.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 or C8 bonded silica column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or formic acid to improve peak shape and resolution by suppressing the ionization of the basic amine group.

Method development would involve optimizing several parameters:

Column: Selection of the appropriate stationary phase (e.g., C18, C8, phenyl-hexyl) and column dimensions.

Mobile Phase: Optimization of the organic modifier and buffer composition, as well as the gradient elution profile to ensure separation of the main compound from any process-related impurities or degradation products.

Detection: A Diode Array Detector (DAD) or a UV detector would be suitable for this compound due to the presence of the aromatic chromophore. The detection wavelength would be set at the absorption maximum of the compound to ensure high sensitivity.

Flow Rate and Temperature: Optimization of the flow rate and column temperature to achieve efficient separation in a reasonable analysis time.

The validated HPLC method would be used to determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area. It would also be used to quantify any specified impurities against their respective reference standards.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polarity of the primary amine group, which can lead to poor peak shape and adsorption on the GC column.

To overcome these issues, derivatization of the amine group is often employed. Silylation is a common derivatization technique where the active hydrogen atoms of the amine are replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, while reducing its polarity, leading to improved chromatographic performance. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for this purpose.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the silylated derivative, as well as characteristic fragment ions. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound and to identify any volatile impurities. GC-MS is particularly useful for detecting and identifying impurities that may not be well-resolved by HPLC.

Computational and Theoretical Chemistry Studies of 3 4 Bromo 3 Fluorophenoxy Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and reactivity of 3-(4-bromo-3-fluorophenoxy)propan-1-amine at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations would typically be employed to predict its most stable three-dimensional structure. This involves the selection of a suitable functional and basis set to accurately describe the electron density and, consequently, the molecular geometry. The results of such a calculation would provide key parameters such as bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for Fundamental Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can provide highly accurate predictions of fundamental electronic properties. For this compound, ab initio calculations could be used to determine properties like ionization potential, electron affinity, and the distribution of electron density, offering a detailed picture of its electronic behavior.

Conformational Analysis and Energy Landscapes

The flexibility of the propan-1-amine chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energy, an energy landscape can be constructed. This landscape reveals the preferred conformations of the molecule, which are crucial for understanding its interactions with other molecules. For this compound, key dihedral angles to consider would be those around the C-O and C-C bonds of the propanoxy chain.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict various spectroscopic data:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated to help assign peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the appearance of an IR spectrum, allowing for the identification of characteristic functional group vibrations.

UV-Vis Spectroscopy: Electronic transition energies and oscillator strengths can be calculated to predict the absorption maxima in a UV-Vis spectrum.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules over time. These techniques can offer insights into how this compound behaves in different environments.

Analysis of Intramolecular Interactions

The conformation and stability of this compound are influenced by a variety of intramolecular interactions. These can include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, and the oxygen and fluorine atoms can act as acceptors. Intramolecular hydrogen bonds can significantly influence the preferred conformation.

Steric Hindrance: Repulsive interactions between bulky atoms or groups can destabilize certain conformations.

Simulation of Reaction Mechanisms in the Computational and Theoretical Chemistry of this compound

While direct computational studies simulating the specific reaction mechanisms for the synthesis of this compound are not extensively available in public literature, the principles of computational and theoretical chemistry provide a robust framework for predicting and understanding its formation. The synthesis of this compound primarily involves the formation of an aryl ether linkage, a common reaction in organic chemistry. The two most probable synthetic routes are variations of the Williamson ether synthesis and the Ullmann condensation. Computational chemistry offers powerful tools to investigate the intricacies of these reaction pathways.

The primary synthetic strategies for forming the ether bond in this compound involve the reaction of a substituted phenol with a propan-1-amine derivative or a related precursor. Computational modeling can be employed to elucidate the mechanisms of these reactions, identify key intermediates and transition states, and predict the influence of substituents on the reaction kinetics and thermodynamics.

A prevalent method for the synthesis of aryl ethers is the Williamson ether synthesis. In the context of this compound, this would typically involve the reaction of the sodium or potassium salt of 4-bromo-3-fluorophenol (B54050) with a suitable 3-halopropan-1-amine or a protected precursor. Density Functional Theory (DFT) calculations are a powerful tool to model this S(_N)2 reaction.

Computational simulations of this process would focus on several key aspects:

Deprotonation of the Phenol: The initial step involves the deprotonation of 4-bromo-3-fluorophenol by a base. While this is a simple acid-base reaction, computational models can predict the pKa of the phenol, influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Nucleophilic Attack: The core of the Williamson ether synthesis is the nucleophilic attack of the phenoxide ion on the carbon atom bearing the leaving group in the propan-1-amine derivative. DFT calculations can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy.

Influence of Substituents: The bromo and fluoro substituents on the aromatic ring have a significant electronic influence. Computational studies can quantify this effect on the nucleophilicity of the phenoxide and the stability of the transition state.

An alternative and historically significant method for the formation of aryl ethers is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. For the synthesis of this compound, this could involve the reaction of 1,4-dibromo-2-fluorobenzene with 3-aminopropan-1-ol.

Computational modeling of the Ullmann condensation is more complex due to the involvement of a transition metal catalyst. However, DFT and other advanced computational methods can provide significant insights into the catalytic cycle, which generally involves:

Oxidative Addition: The catalytic cycle is often initiated by the oxidative addition of the aryl halide to a Cu(I) species. Computational simulations can model the geometry and energetics of this step.

Ligand Exchange: The alcohol (or its corresponding alkoxide) then coordinates to the copper center.

Reductive Elimination: The final step is the reductive elimination of the aryl ether product, regenerating the Cu(I) catalyst.

Beyond the primary synthetic routes, computational chemistry can also be used to investigate potential side reactions and degradation pathways. For instance, under certain conditions, the amine functionality could potentially react with other components in the reaction mixture. Furthermore, the stability of the C-Br and C-F bonds under various reaction conditions can be assessed through the calculation of bond dissociation energies.

Hypothetical Data Tables for Reaction Mechanism Simulations

Table 1: Calculated Activation Energies for the Williamson Ether Synthesis of Substituted Phenoxypropanamines

Phenoxide ReactantAlkyl Halide ReactantSolventActivation Energy (kcal/mol)
4-chlorophenoxide3-chloropropan-1-amineDMSO22.5
4-bromophenoxide3-chloropropan-1-amineDMSO21.8
3-fluorophenoxide3-chloropropan-1-amineDMSO23.1
4-bromo-3-fluorophenoxide3-chloropropan-1-amineDMSO22.3

Table 2: Calculated Reaction Enthalpies for the Ullmann Condensation of Substituted Aryl Halides with 3-Aminopropan-1-ol

Aryl Halide ReactantCatalyst SystemOverall Reaction Enthalpy (kcal/mol)
1,4-dichlorobenzeneCuI / Phenanthroline-15.2
1,4-dibromobenzeneCuI / Phenanthroline-12.7
1-bromo-2-fluorobenzeneCuI / Phenanthroline-14.5
1,4-dibromo-2-fluorobenzeneCuI / Phenanthroline-13.1

These hypothetical data illustrate how computational chemistry can be used to compare the feasibility of different synthetic routes and to understand the electronic effects of substituents on the reaction energetics.

Applications of 3 4 Bromo 3 Fluorophenoxy Propan 1 Amine As a Building Block in Complex Chemical Systems

Precursor in the Synthesis of Diverse Organic Scaffolds

The chemical architecture of 3-(4-bromo-3-fluorophenoxy)propan-1-amine makes it an ideal starting material for the construction of various organic frameworks, including heterocyclic ring systems and potentially macrocyclic and cage compounds.

Heterocyclic Ring Systems (e.g., indole derivatives, triazine derivatives)

The primary amine group is a key functional handle for building heterocyclic structures. For instance, in the synthesis of indole derivatives , a well-established class of compounds with significant biological activity, a primary amine can be utilized in various cyclization strategies. While no specific examples utilizing this compound are documented, analogous amines are commonly employed in reactions such as the Fischer, Bischler-Möhlau, or Larock indole synthesis. The bromo and fluoro substituents on the phenyl ring could be strategically retained or modified to tune the electronic properties of the final indole product.

Similarly, the amine functionality allows for its incorporation into triazine derivatives . Triazines are six-membered heterocyclic rings containing three nitrogen atoms and are known for their diverse applications in medicinal chemistry and materials science. The synthesis of 1,3,5-triazine derivatives often involves the reaction of amines with cyanuric chloride or other triazine precursors. The 3-(4-bromo-3-fluorophenoxy)propyl substituent would impart specific lipophilic and electronic characteristics to the resulting triazine molecule.

Heterocyclic SystemGeneral Synthetic ApproachPotential Role of this compound
Indole Derivatives Fischer Indole Synthesis, Larock Indole SynthesisServes as the amine component, with the substituted phenyl ring becoming part of the final indole structure.
Triazine Derivatives Reaction with cyanuric chloride or related precursorsActs as a nucleophile, substituting one or more chlorine atoms on the triazine core.

Macrocyclic Structures and Cage Compounds

The difunctional nature of this compound, possessing both an amine and an aryl bromide, suggests its potential use in the construction of macrocyclic structures . Macrocyclization reactions often rely on the intramolecular reaction of two reactive ends of a linear precursor. For example, the amine could undergo a reaction with a suitable functional group at the other end of a long-chain molecule, while the aryl bromide could participate in a palladium-catalyzed cross-coupling reaction to close the ring.

The synthesis of cage compounds , which are complex three-dimensional molecules, also often utilizes building blocks with specific geometries and multiple reactive sites. While speculative, the defined bond angles of the aromatic ring and the flexibility of the propanamine chain could potentially be exploited in template-directed syntheses to form intricate cage architectures.

Role in Ligand Design for Organometallic Catalysis

The nitrogen atom of the primary amine in this compound can act as a coordinating atom for transition metals, making it a candidate for use in ligand design for organometallic catalysis . The electronic properties of the resulting metal complex can be fine-tuned by the electron-withdrawing effects of the fluorine and bromine atoms on the phenoxy ring. Furthermore, the aryl bromide offers a site for further functionalization, allowing for the creation of bidentate or multidentate ligands through reactions like Suzuki or Sonogashira coupling. Such tailored ligands are crucial for controlling the activity and selectivity of organometallic catalysts in a wide range of chemical transformations.

Integration into Polymer Architectures and Soft Materials

The amine functionality of this compound allows for its incorporation into polymer backbones or as pendant groups . For instance, it can react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The presence of the halogenated aromatic group would influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and refractive index. In the realm of soft materials , the molecule could be used to functionalize surfaces or to form self-assembling monolayers, with the nature of the aromatic ring dictating the intermolecular interactions.

Utilization in Materials Science Research

In the broader field of materials science , the unique combination of functional groups in this compound opens up possibilities for creating materials with specific properties. The bromine atom, for example, can be a site for further chemical modification to attach the molecule to surfaces or to other molecules of interest. The fluorine atom can impart desirable properties such as increased thermal stability and hydrophobicity to materials. These features make it a potentially useful building block in the development of functional coatings, electronic materials, and advanced composites.

Future Perspectives and Underexplored Research Avenues

Exploration of Bio-orthogonal Reactivity

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes wikipedia.orgnih.gov. The unique electronic properties conferred by the bromo and fluoro substituents on the phenyl ring of 3-(4-bromo-3-fluorophenoxy)propan-1-amine suggest potential for its use in bio-orthogonal applications.

One underexplored avenue is the bio-orthogonal cleavage of the ether linkage. Recent studies have demonstrated the cleavage of ether bonds using specific triggers in biological environments acs.orgresearchgate.netnih.govresearchgate.netnih.gov. The electron-withdrawing nature of the halogen atoms could influence the reactivity of the ether bond, potentially making it susceptible to cleavage under specific, bio-orthogonally compatible conditions. This could be exploited for the targeted release of the amine-containing side chain or the phenolic component within a cellular environment.

Potential Bio-orthogonal Applications:

Reaction TypeTriggerPotential Application
Tetrazine-triggered cleavageReaction with a bio-orthogonal tetrazineControlled release of a caged therapeutic or imaging agent. acs.orgresearchgate.netnih.govresearchgate.netnih.gov
Light-induced cleavagePhotolabile protecting groups incorporated into the moleculeSpatiotemporal control over drug release using light.
Enzyme-mediated cleavageA specific enzyme that recognizes and cleaves the ether linkageTargeted drug delivery to tissues expressing the specific enzyme.

Further research in this area could lead to the development of novel prodrugs or chemical probes based on the this compound scaffold.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The presence of both bromine and fluorine atoms in this compound makes it an interesting candidate for incorporation into supramolecular assemblies through halogen bonding acs.orgmdpi.comacs.orgnih.govnih.gov.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of this interaction can be tuned by changing the halogen atom and the nature of the molecule it is attached to. The bromo and fluoro substituents on the aromatic ring of the title compound could act as halogen bond donors, interacting with suitable halogen bond acceptors to form well-defined supramolecular structures.

Potential Supramolecular Structures:

Interacting MoietyType of InteractionPotential Supramolecular Architecture
Nitrogen or oxygen-containing moleculesHalogen bonding with the bromine or fluorine atomsFormation of co-crystals, liquid crystals, or gels. nih.gov
Metal ionsCoordination with the primary amineMetal-organic frameworks (MOFs) or coordination polymers.
Other aromatic systemsπ-π stacking interactionsFormation of columnar or lamellar structures.

The resulting supramolecular materials could exhibit interesting properties, such as enhanced thermal stability, tunable electronic properties, or stimuli-responsive behavior, with potential applications in materials science and nanotechnology.

Advanced Spectroscopic Characterization Beyond Routine Methods

While routine spectroscopic methods like NMR and mass spectrometry are essential for structural elucidation, advanced techniques could provide deeper insights into the electronic structure and dynamics of this compound. The presence of both fluorine and bromine atoms offers unique handles for certain spectroscopic techniques chromatographyonline.comsns.itresearchgate.netspectroscopyonline.comresearchgate.net.

Advanced Spectroscopic Techniques and Potential Insights:

TechniqueNucleus/Interaction ProbedPotential Information Gained
¹⁹F Solid-State NMRFluorine-19Probing intermolecular interactions and crystal packing. proquest.comnih.govmarquette.eduacs.org
Bromine (⁷⁹Br/⁸¹Br) NQRBromine-79 and Bromine-81Detailed information on the electronic environment around the bromine atom.
X-ray Absorption Spectroscopy (XAS)Bromine K-edge or L-edgeElement-specific information on the local coordination and electronic structure of the bromine atom.
Terahertz (THz) SpectroscopyLow-frequency vibrational modesProbing intermolecular vibrations and collective motions in the solid state.

The application of these advanced spectroscopic methods would provide a more complete picture of the structure and properties of this compound, which could guide the design of new materials and molecules with desired functionalities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-Bromo-3-fluorophenoxy)propan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromo-3-fluorophenol and a propan-1-amine derivative (e.g., 3-bromopropan-1-amine). Optimization includes:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state and enhance reaction rates .
  • Temperature Control : Heating at 80–100°C facilitates SNAr, while avoiding decomposition of the amine.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, splitting due to adjacent Br and F substituents) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 262.00 (calculated for C9H11BrFNO).
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98% by area-under-curve analysis) .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromo Substituent : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). The para-Br position directs coupling to the meta-F site, enabling regioselective derivatization .
  • Fluoro Substituent : Electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing stability toward oxidation .
  • Experimental Design : Compare reaction rates using Pd(PPh3)4 vs. XPhos ligands to optimize yields in coupling reactions .

Q. How can researchers resolve discrepancies in biological activity data observed across studies using this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reliable bioassays) .
  • Solvent Effects : Test activity in varying solvents (e.g., DMSO vs. saline) to identify artifactual results due to aggregation or solubility issues .
  • Dose-Response Curves : Use standardized assays (e.g., IC50 determinations in triplicate) to minimize inter-lab variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste for specialized treatment .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns in aromatic regions?

  • Methodological Answer :

  • Spin-Spin Coupling : The ortho-F and para-Br substituents create complex splitting (e.g., doublet of doublets). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Dynamic Effects : Rotameric equilibria of the propan-1-amine chain may cause signal broadening. Acquire spectra at higher temperatures (e.g., 40°C) to sharpen peaks .

Application-Oriented Questions

Q. How can this compound serve as a precursor for radiopharmaceuticals targeting neurological biomarkers?

  • Methodological Answer :

  • Radiolabeling : Introduce 18F via nucleophilic substitution (e.g., replace Br with K18F/K222 in DMSO at 120°C) .
  • Biodistribution Studies : Use PET imaging in rodent models to evaluate brain uptake and clearance kinetics, comparing with reference tracers like [18F]FDG .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.